molecular formula C13H15BrN2O2S B13186172 tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13186172
M. Wt: 343.24 g/mol
InChI Key: JWJXQIBDEFIFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS# 2060051-85-4) is a high-value chemical building block designed for research and development. This compound features a bromine substituent at the 3-position of the thiazolo[5,4-b]pyridine core, making it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations . The tert-butyl carboxylate group acts as a protecting group, which can be deprotected under acidic conditions to reveal the corresponding carboxylic acid for further derivatization. The thiazolo[5,4-b]pyridine scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Recent research highlights its application in the synthesis of potent inhibitors, such as MALT-1 protease inhibitors, which are being investigated for the treatment of cancers like the activated B cell-like subtype of diffuse large B-cell lymphoma (ABC-DLBCL) . This compound is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this product in various quantities, with pricing available upon inquiry. Key identifiers include Molecular Formula: C13H15BrN2O2S, Molecular Weight: 343.24 g/mol, and MDL Number: MFCD30498653 .

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

tert-butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H15BrN2O2S/c1-6-8(12(17)18-13(3,4)5)7(2)15-11-9(6)10(14)16-19-11/h1-5H3

InChI Key

JWJXQIBDEFIFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)OC(C)(C)C)C)SN=C2Br

Origin of Product

United States

Biological Activity

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a novel heterocyclic compound belonging to the thiazolo[5,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in inhibiting key signaling pathways implicated in various diseases.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K), specifically the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and metabolism.

Target and Mode of Action

  • Target : PI3Kα
  • Mode of Action : The compound binds to the active site of PI3Kα, preventing its activation and downstream signaling.

Biochemical Pathways Affected

The inhibition of PI3Kα leads to:

  • Decreased activation of AKT, resulting in reduced cell survival signals.
  • Disruption of mTOR signaling, which is essential for protein synthesis and cell growth.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promise in reducing tumor cell proliferation in vitro and in vivo by inhibiting the PI3K/AKT/mTOR pathway.
    • In a study involving various cancer cell lines, it exhibited an IC50 value in the low micromolar range (approximately 5 µM), indicating potent activity against these cells.
  • Antioxidant Properties :
    • The compound demonstrates significant free radical scavenging activity, which may provide protective effects against oxidative stress-related damage.
  • Enzyme Inhibition :
    • It has been reported to inhibit several enzymes involved in metabolic pathways, contributing to its overall biological profile.

Case Studies

Several studies have investigated the biological activity of related thiazolo[5,4-b]pyridine derivatives:

StudyCompoundBiological ActivityIC50 Value
6rc-KIT inhibitor4.77 µM
Novel DerivativeAnti-proliferative against GISTsGI50 = 1.15 µM
PyrrolothiazoleCorrector for CFTR mutationsVmax improvement

These studies illustrate the versatility of thiazolo[5,4-b]pyridine derivatives in targeting various biological pathways and their potential therapeutic applications.

Preparation Methods

Formation of the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine ring system is typically constructed via cyclization reactions involving precursors such as 3-bromo-4-oxo-piperidine derivatives and thiourea or related sulfur-containing nucleophiles. The reaction proceeds through nucleophilic attack of thiourea on the bromo-keto intermediate, followed by ring closure to form the thiazole ring fused to the pyridine framework.

Typical reaction conditions:

  • Starting material: tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
  • Nucleophile: thiourea
  • Solvent: isopropanol or N,N-dimethylformamide (DMF)
  • Temperature: reflux (90–120 °C)
  • Reaction time: 1–3 hours

Yields:

  • In isopropanol at 90 °C for 1 hour, yields of up to 99% have been reported.
  • In DMF at 120 °C for 3 hours, yields around 47% are observed, indicating solvent and temperature influence on yield.

Methylation at Positions 4 and 6

Methyl groups at the 4 and 6 positions of the thiazolo[5,4-b]pyridine ring are introduced via methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is generally performed after the ring system formation but before bromination to ensure regioselectivity.

Selective Bromination at the 3-Position

Selective bromination at the 3-position is achieved by treating the methylated thiazolo[5,4-b]pyridine intermediate with bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to avoid over-bromination or side reactions.

Typical conditions:

  • Brominating agent: bromine or NBS
  • Solvent: tetrahydrofuran (THF), diethyl ether, or chloroform
  • Temperature: 0–5 °C for controlled bromination
  • Time: 18–24 hours

Example:

  • A solution of the precursor in THF/diethyl ether cooled to 0 °C treated with bromine over 30 minutes, stirred for 24 hours at 0–5 °C, followed by filtration and purification.

Installation of tert-Butyl Ester at the 5-Carboxylate Position

The tert-butyl ester group is introduced via esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during the initial synthesis of the piperidine precursor. This group is stable under the bromination and thiourea cyclization conditions, allowing for its presence throughout the synthesis.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination of 4-oxopiperidine ester Bromine, AlCl3, THF/diethyl ether, 0–5 °C, 24 h 42–73 Controlled bromination at 3-position
2 Cyclization with thiourea Thiourea, isopropanol, reflux 90 °C, 1 h 47–99 Formation of thiazolo[5,4-b]pyridine core
3 Methylation Methyl iodide or equivalent, base, solvent varies Not explicitly reported Introduces 4,6-dimethyl groups
4 Esterification tert-Butyl ester introduction via protected intermediates Incorporated in starting materials Stable throughout synthesis

Research Findings from Literature

  • The bromination step is critical and requires careful temperature control to avoid polybromination or decomposition. Aluminum chloride acts as a Lewis acid catalyst to facilitate electrophilic bromination.
  • The cyclization with thiourea is efficient in isopropanol under reflux conditions, yielding the desired thiazolo-fused pyridine with high purity and yield. DMF can also be used but may lead to lower yields due to side reactions or solubility issues.
  • Methylation reactions have been optimized in related thiazolo and pyridine systems to achieve regioselective substitution at the 4 and 6 positions, although specific conditions for this compound are less documented and may require adaptation from similar heterocyclic syntheses.
  • The tert-butyl ester group is commonly introduced early in the synthesis to protect the carboxylic acid functionality and is compatible with subsequent reaction steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.